molecular formula C14H16BrCl3N2O2 B11983610 4-bromo-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide

4-bromo-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide

Cat. No.: B11983610
M. Wt: 430.5 g/mol
InChI Key: NCLSRMNJNUCELB-UHFFFAOYSA-N
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Description

4-bromo-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C13H14BrCl3NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide typically involves multiple steps:

    Formation of the Trichloromethyl Group:

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is attached to the molecule through a series of reactions involving the appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of specific functional groups or the addition of hydrogen atoms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

4-bromo-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)benzamide
  • 4-bromo-N-(2,2,2-trichloro-1-(pyridin-3-ylmethyl)amino)ethyl)benzamide
  • 4-bromo-N-(1-(3-(2-bromophenyl)thioureido)-2,2,2-trichloroethyl)benzamide

Uniqueness

4-bromo-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C14H16BrCl3N2O2

Molecular Weight

430.5 g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide

InChI

InChI=1S/C14H16BrCl3N2O2/c15-10-5-3-9(4-6-10)12(21)20-13(14(16,17)18)19-8-11-2-1-7-22-11/h3-6,11,13,19H,1-2,7-8H2,(H,20,21)

InChI Key

NCLSRMNJNUCELB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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